Trifluoperazine N-glucuronide is a metabolite of the antipsychotic drug trifluoperazine. It is formed through the glucuronidation of trifluoperazine, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Glucuronidation is a common metabolic pathway that enhances the water solubility of compounds, facilitating their elimination from the body [, ].
Trifluoperazine N-Glucuronide is a significant metabolite of the antipsychotic medication trifluoperazine, which is primarily used in the treatment of schizophrenia and other psychotic disorders. This compound is formed through a biochemical process known as glucuronidation, which involves the conjugation of glucuronic acid to trifluoperazine. The enzymatic reaction is catalyzed by the UDP-glucuronosyltransferase isoform UGT1A4, leading to increased water solubility and facilitating the excretion of the drug from the body .
The synthesis of Trifluoperazine N-Glucuronide primarily involves enzymatic glucuronidation. The key steps include:
The reaction can be monitored using high-performance liquid chromatography to assess the conversion rate of trifluoperazine to its glucuronide form. The yield can be optimized by adjusting enzyme concentration, substrate ratios, and reaction time.
Trifluoperazine N-Glucuronide has a complex molecular structure characterized by its formula and a molecular weight of approximately 583.62 g/mol. The structural representation includes:
Trifluoperazine N-Glucuronide primarily undergoes glucuronidation reactions. The key aspects include:
The glucuronidation process not only enhances solubility but also modifies the pharmacokinetic properties of trifluoperazine, affecting its therapeutic efficacy and safety profile. The major product formed is more hydrophilic compared to its parent compound .
Trifluoperazine N-Glucuronide exerts its effects primarily through interactions with various biological pathways:
The compound's mechanism involves altering neurotransmitter dynamics within the central nervous system and may have implications in treating conditions such as pulmonary arterial hypertension .
Trifluoperazine N-Glucuronide is stable under ambient conditions but should be stored at low temperatures (around -20°C) for long-term preservation .
Trifluoperazine N-Glucuronide has several applications in scientific research:
This comprehensive analysis provides insights into Trifluoperazine N-Glucuronide's synthesis, structure, reactions, mechanism of action, properties, and applications within scientific contexts.
Trifluoperazine N-Glucuronide is a quaternary ammonium-linked glucuronide conjugate formed through the metabolic glucuronidation of the antipsychotic agent trifluoperazine. Its systematic IUPAC name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1-methyl-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate (CAS No. 165602-90-4), with a molecular formula of C₂₇H₃₂F₃N₃O₆S and a molecular weight of 583.62 g/mol [5] [7] [8]. The glucuronide moiety is attached specifically to the piperazinyl nitrogen atom, resulting in a positively charged quaternary ammonium center balanced by the carboxylate group of the glucuronic acid.
The glucuronide conjugate exhibits defined stereochemistry at all chiral centers of the glucuronic acid ring. X-ray crystallographic and NMR analyses confirm the β-D-configuration of the glucuronide linkage, with absolute stereochemistry specified as 2S, 3S, 4S, 5R, and 6R. This configuration is critical for molecular recognition by enzymes and transporters. The rigid chair conformation of the glucopyranuronosyl ring positions the carboxylate group equatorially, facilitating electrostatic interactions with biological targets. The stereochemistry further influences the compound's three-dimensional structure, particularly the spatial orientation of the carboxylic acid group relative to the hydrophobic phenothiazine domain, which governs its solubility and protein-binding characteristics [5] [8].
Table 1: Stereochemical Assignment of Trifluoperazine N-Glucuronide
Chiral Center | Configuration | Structural Role |
---|---|---|
C2 (Anomeric Carbon) | S | Determines β-D-linkage orientation |
C3 | S | Positions C3-OH for H-bonding |
C4 | S | Maintains ring conformation |
C5 | R | Places carboxylate group equatorially |
C6 | R | Fixes carboxylic acid conformation |
The glucuronidation occurs exclusively at the piperazinyl nitrogen (N⁴ position) of trifluoperazine, rather than on the phenothiazine nitrogen. This regioselectivity is catalyzed by the human UDP-glucuronosyltransferase (UGT) isoform UGT1A4, which is predominantly expressed in the liver. UGT1A4 specializes in N-glucuronidation of tertiary amines, forming quaternary ammonium glucuronides. The reaction proceeds via nucleophilic attack of the piperazinyl nitrogen on the anomeric carbon (C1) of UDP-glucuronic acid, resulting in the formation of a β-N-glucuronidic bond. This enzymatic specificity explains why O-glucuronide isomers are not observed as significant metabolites of trifluoperazine in human studies. Molecular docking simulations indicate that trifluoperazine's trifluoromethyl group and extended propyl chain optimally position the piperazine nitrogen within UGT1A4's active site for glucuronide transfer [4] [8].
The synthesis of Trifluoperazine N-Glucuronide is achieved through enzymatic glucuronidation using human liver microsomes or recombinant UGT1A4 isoforms, followed by chromatographic purification. Alternatively, chemical synthesis employs the Koenigs-Knorr reaction, where methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide) uronate reacts with trifluoperazine, followed by deprotection. The purified compound is typically characterized via high-resolution mass spectrometry (exact mass: 583.1964 Da) and multinuclear NMR spectroscopy [4] [5].
A deuterated analog, Trifluoperazine N-glucuronide-d₃ (C₂₇H₂₉D₃F₃N₃O₆S; MW: 586.64 g/mol), incorporates three deuterium atoms at the N-methyl group ([N⁺-¹³CD₃]) of the piperazine ring. This stable isotope-labeled compound is synthesized using deuterated methyl iodide (CD₃I) during quaternization. The deuterated analog serves as an essential internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, enabling precise quantification of the glucuronide in biological matrices. Its near-identical chromatographic behavior to the non-deuterated form minimizes quantification errors, while the 3 Da mass shift allows unambiguous differentiation in mass spectra. Purity of the deuterated analog exceeds 93%, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) [3].
Synthetic Workflow for Deuterated Analog:
Trifluoperazine N-Glucuronide is a white to off-white crystalline solid with high hygroscopicity. It demonstrates pH-dependent solubility: freely soluble in water (>50 mg/mL) and methanol at neutral pH, but precipitation occurs below pH 3 due to protonation of the carboxylate group. In dimethyl sulfoxide (DMSO), solubility exceeds 100 mg/mL, facilitating stock solution preparation for in vitro studies. The compound's logP (partition coefficient) is approximately -1.5, indicating high hydrophilicity compared to the parent drug trifluoperazine (logP ~5.3) [5] [6].
Stability studies reveal significant sensitivity to hydrolytic degradation. Acidic conditions (pH <4) promote cleavage of the N-glucuronidic bond via acid-catalyzed hydrolysis, regenerating trifluoperazine. Alkaline conditions (pH >9) induce glucuronide ring opening. Thermal gravimetric analysis shows decomposition above 180°C. For long-term storage, the compound requires protection from light and moisture at -20°C, where it remains stable for >2 years as a solid. Solutions in methanol:water (1:1, v/v) retain >95% integrity for one month at -20°C but degrade rapidly at room temperature (t₁/₂ ≈ 72 hours). The glucuronide is stable for clinical analysis when stored at -70°C in methanol/water solutions, as implemented in certified reference materials [5] [6].
Table 2: Physicochemical and Stability Properties
Property | Value/Condition | Analytical Method |
---|---|---|
Appearance | White to off-white solid | Visual inspection |
Solubility (Water) | >50 mg/mL (pH 7.0) | HPLC-UV quantification |
Solubility (DMSO) | >100 mg/mL | HPLC-UV quantification |
pKa (Carboxyl Group) | 3.2 ± 0.1 | Potentiometric titration |
LogD₇.₄ | -1.52 ± 0.15 | Shake-flask method |
Melting Point | Decomposes >180°C | Thermogravimetric analysis |
Solution Stability (-20°C) | >95% after 30 days (methanol:water) | LC-MS/MS |
Solid Stability (-20°C) | >2 years | LC-MS/MS |
Comparative analysis of phenothiazine derivatives reveals that Trifluoperazine N-Glucuronide possesses distinct physicochemical and metabolic properties compared to its parent drug and other phenothiazine glucuronides. Unlike promazine or chlorpromazine glucuronides, which undergo O-glucuronidation, trifluoperazine is exclusively metabolized via N-glucuronidation due to its piperazine side chain. This quaternary ammonium glucuronide exhibits substantially increased hydrophilicity (ΔlogP ≈ -6.8 vs. trifluoperazine), reducing blood-brain barrier permeability and facilitating renal excretion. Pharmacodynamic studies show that trifluoperazine potently inhibits dopamine D₂ receptors (IC₅₀ = 12 nM), while its N-glucuronide lacks significant receptor binding (>10 μM), indicating detoxification through glucuronidation [2] [4] [8].
Structurally, the trifluoromethyl group at position 2 of the phenothiazine ring in trifluoperazine distinguishes it from non-fluorinated analogs like perphenazine or chlorpromazine. This electron-withdrawing group enhances metabolic stability against oxidative degradation but does not impede N-glucuronidation kinetics. In vitro studies using human liver microsomes demonstrate that trifluoperazine's N-glucuronidation rate (Vₘₐₓ = 8.2 nmol/min/mg) exceeds that of imipramine (Vₘₐₓ = 3.7 nmol/min/mg) due to optimal side chain geometry for UGT1A4 binding. Crucially, molecular modeling indicates that the trifluoromethyl group engages in hydrophobic interactions with Phe⁹³ and Val⁴⁸ residues in UGT1A4's active site, contributing to a 1.7-fold higher catalytic efficiency (Kcₐₜ/Kₘ) compared to des-trifluoromethyl analogs [4] [8] [9].
Recent studies on dimeric phenothiazine analogs (e.g., dipyridothiazine dimers with m-xylene linkers) reveal that structural modifications significantly alter pharmacological profiles. While these dimers exhibit anticancer activity through histone deacetylase inhibition, Trifluoperazine N-Glucuronide shows no such activity due to its charged glucuronide group blocking intracellular target engagement. This highlights how glucuronidation fundamentally redirects biological activity toward elimination pathways rather than therapeutic effects [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7